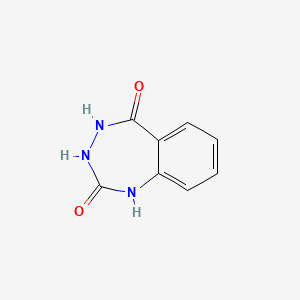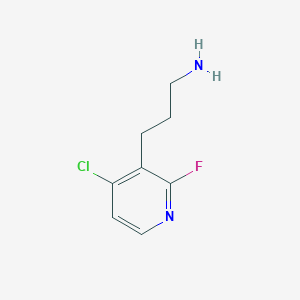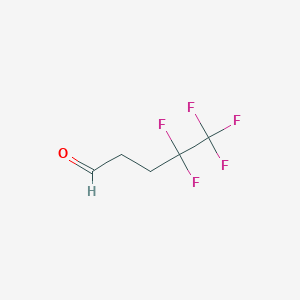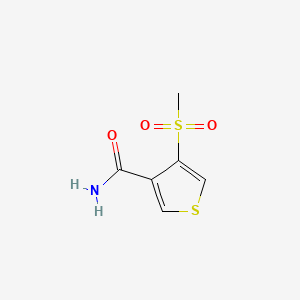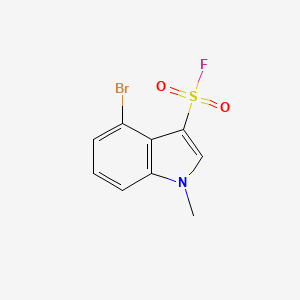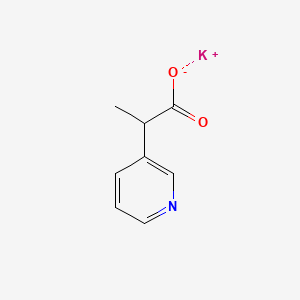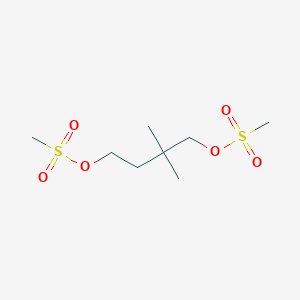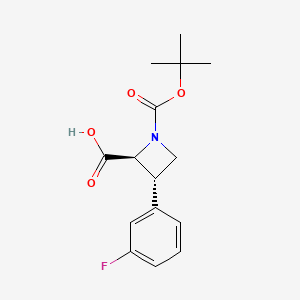![molecular formula C7H14ClNO B13577808 rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis: is a chemical compound with a complex structure that includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis typically involves multi-step organic synthesisThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The purification process often includes recrystallization and chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to confirm its efficacy and safety .
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridin-2-one hydrochloride
- rac-(3aR,7aS)-octahydropyrano[3,4-c]pyrrole hydrochloride
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Uniqueness: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is unique due to its specific fused bicyclic structure and the presence of the furo moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
InChI Key |
WYIJMGLNWXEHHN-LEUCUCNGSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CCO2.Cl |
Canonical SMILES |
C1CNCC2C1CCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


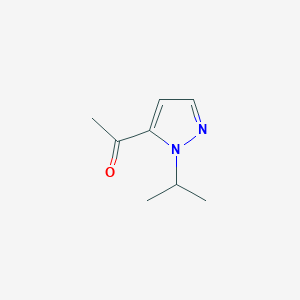
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)

![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
